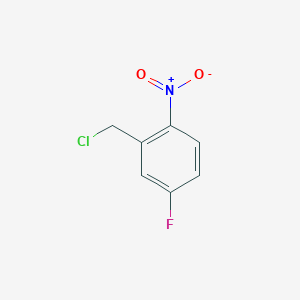

2-(Chloromethyl)-4-fluoro-1-nitrobenzene

Description

2-(Chloromethyl)-4-fluoro-1-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol. It features a benzene ring substituted with:

- A chloromethyl (-CH₂Cl) group at position 2,

- A fluoro (-F) group at position 4,

- A nitro (-NO₂) group at position 1.

The nitro and halogen substituents render the compound electron-deficient, directing further electrophilic substitution to meta positions relative to the nitro group. The chloromethyl group enhances reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and specialty organic synthesis .

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMOQVRYCINEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene typically involves the nitration of 4-fluorotoluene followed by chloromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atom. The resulting 4-fluoro-1-nitrotoluene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

On an industrial scale, the production of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and fluoro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride with hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.

Reduction: 2-(Aminomethyl)-4-fluoro-1-nitrobenzene or 2-(Aminomethyl)-4-fluoroaniline, depending on the extent of reduction.

Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitroaromatic compounds.

Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene and its derivatives depends on the specific application and target. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and DNA. The fluoro group can influence the compound’s electronic properties and reactivity, enhancing its interaction with specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Chloromethyl)-4-fluoro-1-nitrobenzene with structurally related halogenated nitroaromatics from the evidence:

Reactivity and Electronic Effects

- Nitro Group Influence : The nitro group at position 1 in the target compound strongly deactivates the ring, directing electrophilic attacks to positions 5 and 6 (meta to nitro). This contrasts with 2-Chloro-1,3-difluoro-4-nitrobenzene , where the nitro group at position 4 alters regioselectivity .

- Chloromethyl vs. Chloro : The -CH₂Cl group in the target compound is more reactive than a simple chloro substituent (e.g., in 4-Chloro-2-fluoro-1-nitrobenzene ), enabling nucleophilic substitution (e.g., SN2 reactions) for functionalization .

- Fluorine Effects: The fluorine at position 4 increases electron withdrawal, enhancing the compound’s stability and resistance to oxidation compared to non-fluorinated analogs like 1-Chloro-2-(trifluoromethyl)benzene derivatives .

Biological Activity

2-(Chloromethyl)-4-fluoro-1-nitrobenzene is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(Chloromethyl)-4-fluoro-1-nitrobenzene

- CAS Number : 109115-05-1

- Molecular Formula : C7H6ClFNO2

- Molecular Weight : 191.58 g/mol

The biological activity of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as DNA and proteins, leading to alterations in cellular function.

Potential Mechanisms:

- DNA Interaction : The compound may form adducts with DNA, leading to mutagenic effects.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : The compound might affect signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that 2-(Chloromethyl)-4-fluoro-1-nitrobenzene exhibits anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound led to significant cell death in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have shown effectiveness against certain bacterial strains, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This indicates its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

A recent investigation focused on the effects of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene on tumor-bearing mice. The results indicated a notable reduction in tumor size when treated with the compound compared to control groups, suggesting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of the compound against various pathogens. The findings revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.